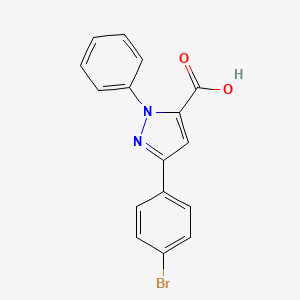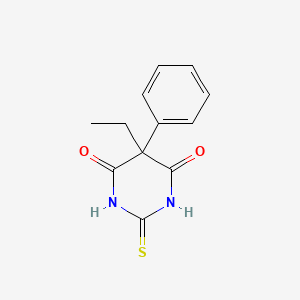
5-Etildihidro-5-fenil-2-tioxopirimidina-4,6(1H,5H)-diona
Descripción general
Descripción
5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a thioxo group (C=S) and a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features ethyl and phenyl substituents at the 5-position of the pyrimidine ring, contributing to its unique chemical properties.
Aplicaciones Científicas De Investigación
5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione has a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
They promote binding to inhibitory gamma-aminobutyric acid subtype receptors (GABAA receptors) and modulate chloride currents through receptor channels .
Mode of Action
5-Phenyl-5-ethyl-2-thiobarbituric Acid, like other barbiturates, acts on GABAA receptors, increasing synaptic inhibition . This action elevates the seizure threshold and reduces the spread of seizure activity from a seizure focus. The compound may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release .
Biochemical Pathways
It’s known that the compound can disrupt the growth and pathogenicity of certain bacteria by interfering with pathways associated with bacterial virulence . These include the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .
Pharmacokinetics
The compound is known to be soluble in dmso , which suggests it may have good bioavailability
Result of Action
It’s known that the compound has anti-malarial properties , suggesting it may interfere with the life cycle of the malaria parasite.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Phenyl-5-ethyl-2-thiobarbituric Acid. For instance, the compound is stable at room temperature , which suggests it may be less effective or stable under extreme temperatures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione typically involves the condensation of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization and subsequent functionalization steps. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C)
The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrimidine ring. The final product is obtained after purification, typically by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The thioxo group (C=S) can be oxidized to form a sulfoxide (C=S=O) or sulfone (C=S=O2).
Reduction: The compound can be reduced to form dihydro derivatives with different degrees of saturation in the pyrimidine ring.
Substitution: The ethyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine or chlorine) or organometallic reagents (e.g., Grignard reagents) under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-thioxopyrimidine-4,6(1H,5H)-dione: Similar structure but with a methyl group instead of an ethyl group.
5-Phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione: Lacks the ethyl group, only has the phenyl substituent.
5-Ethyl-2-thioxopyrimidine-4,6(1H,5H)-dione: Lacks the phenyl group, only has the ethyl substituent.
Uniqueness
5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione is unique due to the presence of both ethyl and phenyl substituents, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s stability, reactivity, and potential biological activities compared to its analogs.
Propiedades
IUPAC Name |
5-ethyl-5-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHFRPRCYQNNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=S)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181947 | |
| Record name | 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2753-74-4 | |
| Record name | 5-Ethyldihydro-5-phenyl-2-thioxo-4,6(1H,5H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2753-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002753744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002707073 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Ethyl-5-phenyl-2-thiobarbituric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3PL89A6VX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/new.no-structure.jpg)

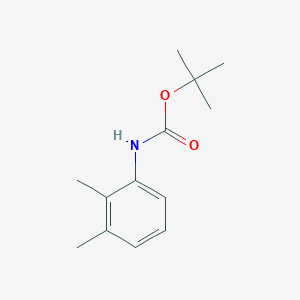

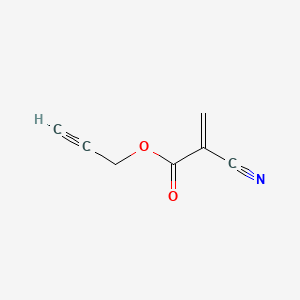
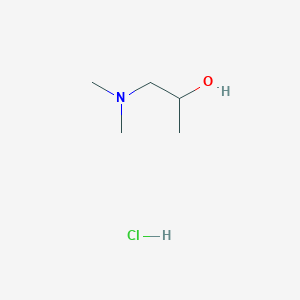

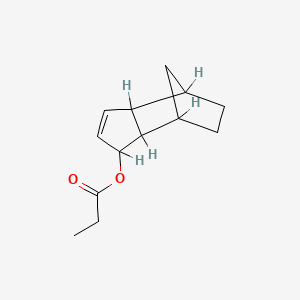


![3-Phenyl-3,9-diazaspiro[5.5]undecane](/img/structure/B1608529.png)
